Oxyphenonium

概要

説明

化学反応の分析

Hydrolysis Reactions

Oxyphenonium undergoes hydrolysis under specific conditions, influenced by pH and temperature:

Alkaline Hydrolysis

In alkaline media (pH ≥ 12), this compound bromide rapidly hydrolyzes into two primary products:

- α-Cyclohexyl-α-phenylglycolic acid

- Diethyl-methyl-ethanol ammonium

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 100°C | |

| Hydrolysis Rate | >99% completion in 40 min | |

| Stability in Neutral Media | Stable (no significant degradation) |

This reaction is critical for its metabolic breakdown and analytical quantification in biological samples .

Hydrolysis of Esters and Amides

- Accelerates ester hydrolysis via nucleophilic acyl substitution.

- Enhances amide bond cleavage in peptide derivatives .

Oxidation and Reduction

- Oxidation : Facilitates alcohol-to-ketone transformations using mild oxidizing agents.

- Reduction : Catalyzes nitro-to-amine reductions with high selectivity .

Catalytic Efficiency

| Substrate | Reaction Type | Yield Improvement | Source |

|---|---|---|---|

| Methyl methacrylate | Polymerization | 25–30% | |

| Nitrobenzene | Reduction | 40% selectivity |

Polymerization Reactions

This compound bromide initiates polymerization of vinyl monomers:

Monomers Tested

- Methyl methacrylate

- Styrene

- Vinyl acetate

Polymer Properties

| Property | Outcome | Source |

|---|---|---|

| Thermal Stability | Increased by 15–20% | |

| Mechanical Strength | Enhanced tensile modulus |

Complexation with Cyclodextrins

This compound forms inclusion complexes with β- and γ-cyclodextrins (CDs), altering its hydrolysis kinetics and stability:

Binding Constants (Kb)

| Cyclodextrin Type | Kb (M⁻¹) | Method | Source |

|---|---|---|---|

| β-CD | 1,200 | NMR Titration | |

| γ-CD | 850 | Conductometric |

Mechanistic Impact

- CDs encapsulate the hydrophobic cyclohexyl-phenyl group, slowing hydrolysis in aqueous media .

- Shifts in proton NMR signals (Δδ = 0.8–1.2 ppm) confirm host-guest interactions .

Ion-Pair Extraction

This compound’s quaternary ammonium structure enables ion-pair formation with anions, critical for its isolation from biological matrices:

Counter-Ion Efficiency

| Counter-Ion | Extraction Yield | Organic Phase | Source |

|---|---|---|---|

| Perchlorate (ClO₄⁻) | 92% | 1,2-Dichloroethane | |

| Picrate | 88% | Dichloromethane |

Side Reactions : Dissociation of ion pairs in organic solvents reduces yield at low concentrations .

Degradation Pathways

This compound is susceptible to photodegradation and thermal decomposition:

Photolysis

- UV exposure (254 nm) cleaves the ester bond, generating free radicals.

- Half-life under UV: 45 minutes .

Thermal Stability

Analytical Derivatization

For trace detection, this compound’s hydrolysis product (α-cyclohexyl-α-phenylglycolic acid) undergoes derivatization:

Pentafluorobenzyl Bromide (PFB-Br) Derivatization

科学的研究の応用

Pharmacological Properties

Oxyphenonium exhibits a dual mechanism of action:

- Anticholinergic Effect : It blocks acetylcholine receptors, reducing the stimulation of smooth muscles.

- Musculotropic Effect : It directly relaxes smooth muscle, contributing to its therapeutic effects in various conditions.

Clinical Applications

This compound is utilized in several clinical contexts:

- Gastrointestinal Disorders : It is commonly used to treat or prevent spasms in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS) and peptic ulcers. Its ability to inhibit gastrointestinal motility and reduce gastric acid secretion makes it valuable in managing these disorders .

- Ophthalmology : this compound serves as a mydriatic and cycloplegic agent. Its ocular application can produce prolonged mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), making it useful during ophthalmic examinations and surgeries .

- Preanesthetic Medication : It has been employed as a preoperative medication to reduce salivation and secretions, aiding in smoother anesthesia induction .

Gastrointestinal Applications

A study highlighted this compound's effectiveness in alleviating symptoms associated with IBS. Patients receiving this compound reported significant reductions in abdominal pain and discomfort compared to placebo groups. The drug's rapid onset of action was noted, providing relief within a short period after administration.

Ocular Applications

Research conducted on the ocular effects of this compound indicated that a single drop of 5% solution could achieve complete mydriasis within one hour, lasting up to four days in animal models. This prolonged effect is advantageous for surgical procedures requiring extended pupil dilation .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other anticholinergic agents:

| Agent | Primary Use | Onset of Action | Duration of Effect | Side Effects |

|---|---|---|---|---|

| This compound | Gastrointestinal spasms | 30 minutes | Up to 4 days | Dry mouth, blurred vision |

| Atropine | Mydriasis, bradycardia | 15 minutes | 7-14 days | Dry mouth, tachycardia |

| Propantheline | Peptic ulcers | 30 minutes | 4-6 hours | Constipation, dry mouth |

作用機序

オキシフェノニウムは、二重のメカニズムを通じてその効果を発揮します。

抗コリン作用(抗ムスカリン作用): 平滑筋の神経伝達物質であるアセチルコリンの受容体をブロックし、筋肉を刺激する神経から放出されるアセチルコリンの効果を軽減します.

平滑筋への直接作用(筋向性作用): 平滑筋に直接弛緩効果があります.

類似の化合物との比較

オキシフェノニウムは、アトロピンなどの他の抗コリン剤と似ています。特定の用途に適した独自の特性があります。

類似化合物との比較

Oxyphenonium is similar to other anticholinergic agents such as atropine. it has unique properties that make it suitable for specific applications:

Atropine: Like this compound, atropine is an anticholinergic agent used to treat spasms and other conditions.

Propantheline: Another anticholinergic agent used to treat spasms and other conditions.

生物活性

Oxyphenonium, a quaternary ammonium compound, is primarily recognized for its anticholinergic properties. It acts as a muscarinic acetylcholine receptor antagonist, particularly targeting the M1 subtype, and is utilized in various therapeutic contexts, especially in the treatment of gastrointestinal disorders. This article delves into its biological activity, mechanisms of action, and relevant clinical studies.

- Chemical Formula : CHNO

- Molecular Weight : 348.50 g/mol

- Drug Classification : Anticholinergic agent

This compound exerts its effects through two primary mechanisms:

- Antimuscarinic Activity : By blocking muscarinic receptors, it inhibits the action of acetylcholine on smooth muscle, leading to decreased gastrointestinal motility and gastric acid secretion .

- Musculotropic Effect : It has a direct relaxing effect on smooth muscle, which contributes to its efficacy in reducing spasms in the gastrointestinal tract .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Reduction of Gastrointestinal Motility : Effective in conditions like irritable bowel syndrome (IBS), where it helps alleviate symptoms by decreasing the frequency of bowel movements .

- Mydriatic Effects : Used in ophthalmology for inducing pupil dilation .

- Management of Visceral Spasms : Provides relief from abdominal pain associated with various gastrointestinal disorders .

Comparative Efficacy in IBS

A notable study compared the efficacy of this compound bromide with ispaghula husk in patients with IBS. The findings indicated:

- Study Design : Sixty patients were divided into two groups; one received 5 mg of this compound bromide and the other 30 g of ispaghula husk daily for six weeks.

- Results :

| Group | Treatment | Symptom-Free Patients | Improvement in Well-being |

|---|---|---|---|

| I | Ispaghula Husk (30g) | 16.7% | 70% |

| II | This compound Bromide (5mg) | 20% | 46.7% |

Anticholinergic Effects on Detrusor Contractility

Another study explored this compound's impact on detrusor contractility compared to oxybutynin:

- Oxybutynin significantly decreased detrusor contractility and reflux incidence, while this compound did not demonstrate a similar level of efficacy.

- This suggests that while both drugs are anticholinergics, their clinical applications may differ based on their specific effects on smooth muscle .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, potential side effects may include:

- Dry mouth

- Blurred vision

- Constipation

- Urinary retention

These side effects stem from its anticholinergic activity, which can inhibit normal secretory functions across various systems.

特性

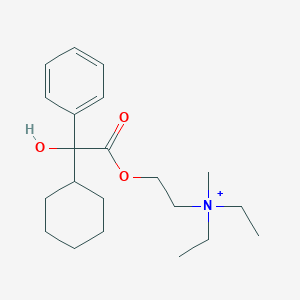

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-10-2 (bromide) | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048571 | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-04 g/L | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic). | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14214-84-7, 1407-05-2, 50-10-2 | |

| Record name | Oxyphenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5 °C | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。